molecular formula C20H15FN2O5 B3402908 8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 1088200-65-0

8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B3402908
CAS No.: 1088200-65-0
M. Wt: 382.3 g/mol
InChI Key: YQIOMWYZQVIZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 1088200-65-0) is a synthetic hybrid compound designed for advanced pharmacological and oncology research. It features a unique molecular architecture that combines a coumarin core with a 1,2,4-oxadiazole moiety. The coumarin scaffold is a privileged structure in medicinal chemistry, known for its wide interaction with biological targets and is found in compounds with documented antibacterial and anticancer research applications . The 1,2,4-oxadiazole ring is a valuable bioisostere, often used to mimic carboxylic acids, esters, and carboxamides, which can enhance metabolic stability and binding affinity in drug discovery . The specific substitution pattern, including the 8-ethoxy group on the chromen-2-one ring and the 3-fluoro-4-methoxyphenyl group on the oxadiazole, is engineered to fine-tune the molecule's lipophilicity, electronic properties, and its three-dimensional fit with potential biological targets. Compounds containing the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, and topoisomerase II . This makes this compound a promising candidate for investigating new therapeutic pathways, particularly in the context of overcoming multidrug resistance in cancer cells . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers can request quantities from 2 μmol to 30 mg, with pricing available upon inquiry .

Properties

IUPAC Name

8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c1-3-26-16-6-4-5-11-9-13(20(24)27-17(11)16)19-22-18(23-28-19)12-7-8-15(25-2)14(21)10-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOMWYZQVIZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.

    Attachment of the fluoro-methoxyphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-ethoxy-3-[3-(3-fluoro-4-m

Biological Activity

8-Ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS Number: 1088200-65-0) is a synthetic compound that belongs to the class of chromenone derivatives. The unique structure of this compound, characterized by the presence of an oxadiazole moiety and fluorinated phenyl groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15FN2O5, with a molecular weight of 382.34 g/mol. The compound features a chromenone core substituted with an ethoxy group and an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
Example AHEPG2 (liver cancer)1.18 ± 0.14
Example BMCF7 (breast cancer)0.67
Example CPC-3 (prostate cancer)0.80

The above data indicates that oxadiazole derivatives can exhibit potent anticancer activity, suggesting that this compound may also possess similar properties due to its structural characteristics .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as EGFR and Src kinases. For example, one study reported that a related compound inhibited EGFR with an IC50 value of 0.24 µM . This suggests that this compound may also interact with similar targets in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Studies suggest that modifications in the phenyl rings and the oxadiazole moiety can significantly influence potency and selectivity against different targets. For instance:

  • Fluorine Substitution : The presence of fluorine in the aromatic ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : The methoxy group can participate in hydrogen bonding interactions, potentially increasing the compound's efficacy.

Case Studies

A study conducted on related oxadiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through caspase activation pathways. In vitro assays showed that these compounds could reduce cell viability significantly at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Modified Substituents

  • 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one ():
    This analog replaces the oxadiazole-fluoromethoxyphenyl group with a nitro-substituted phenyl ring. The nitro group’s strong electron-withdrawing nature contrasts with the fluorine and methoxy substituents in the target compound, which combine electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This difference may alter solubility and intermolecular interactions in biological targets.

  • 3-Acetyl-8-methoxy-2H-chromen-2-one (): Synthesized via solvent-free condensation, this compound lacks the oxadiazole moiety but shares a methoxy-substituted coumarin core.

1,2,4-Oxadiazole-Containing Compounds

  • SLP7111228 ():
    A sphingosine kinase 1 (SphK1) inhibitor with a 1,2,4-oxadiazole linked to a pyrrolidine-carboximidamide group. While the oxadiazole ring is conserved, the absence of a coumarin scaffold and the presence of a guanidine moiety highlight structural divergence. The target compound’s fluoromethoxyphenyl group may confer greater selectivity for coumarin-associated targets (e.g., kinases or proteases) compared to SLP7111228’s SphK1 inhibition .

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():
    This antituberculosis agent shares the 3-aryl-1,2,4-oxadiazole motif but incorporates a piperidine-carboxamide tail instead of a coumarin core. The 4-fluorophenyl group in this compound mirrors the fluorine-mediated hydrophobic interactions seen in the target compound, suggesting shared pharmacophoric features for receptor binding .

Methoxyphenyl-Substituted Heterocycles

  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): A triazole derivative with dual methoxyphenyl groups, this compound exhibits analgesic and antimicrobial activities. The triazole ring’s smaller size and different hydrogen-bonding capacity compared to oxadiazole may reduce steric hindrance in binding sites but limit electronic stabilization .

Q & A

Q. In Silico Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate permeability (LogP ~3.2), CYP450 inhibition, and Ames toxicity .
  • Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site).

Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or MetaSite .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?

  • Methodological Answer :
  • X-Ray Diffraction (XRD) : Determine crystallinity and polymorphic forms.
  • Thermal Analysis : DSC/TGA to assess melting point (~215–220°C) and degradation profile .
  • Solubility Enhancement : Co-crystallization with succinic acid or PEG-based matrices to improve aqueous solubility .

Q. How can environmental impact assessments be integrated into the research workflow?

  • Methodological Answer :

Ecotoxicological Profiling : Use EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation potential (Log Kow ~3.5).

In Vitro Ecotoxicity : Daphnia magna acute toxicity assays (48h EC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
8-ethoxy-3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.